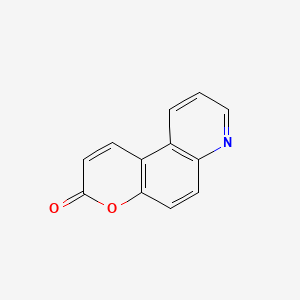![molecular formula C12H9N3 B11902767 3-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-61-0](/img/structure/B11902767.png)
3-Methyl-[2,3'-bipyridine]-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic organic compound belonging to the bipyridine family Bipyridines are known for their extensive applications in various fields, including coordination chemistry, catalysis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Types of Reactions:
Oxidation: 3-Methyl-[2,3’-bipyridine]-5’-carbonitrile can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
3-Methyl-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 3-Methyl-[2,3’-bipyridine]-5’-carbonitrile involves its interaction with molecular targets through coordination with metal ions. This coordination can influence various biochemical pathways and processes, including enzyme inhibition and activation. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and extensive use in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of viologens and electrochemical applications.
3,3’-Bipyridine: Less commonly used due to steric hindrance but still valuable in specific applications.
Uniqueness: Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
1346686-61-0 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(3-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-3-2-4-15-12(9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |
InChI Key |
IKHMYJPKOVOVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
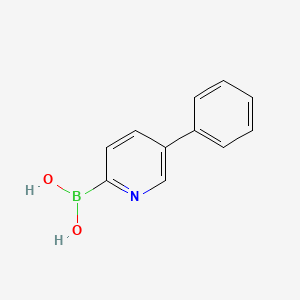
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
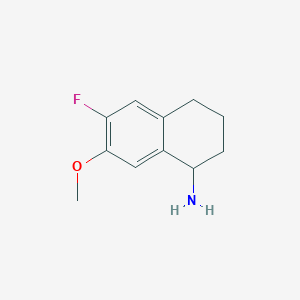


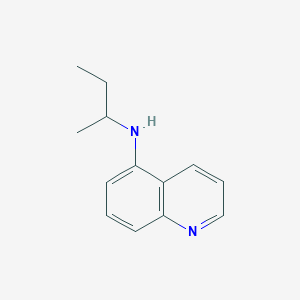
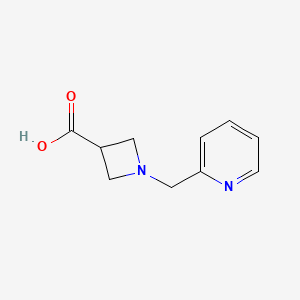

![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)
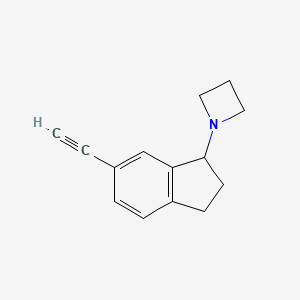
![3-Aminobenzo[d]isothiazole-4-carboxylic acid](/img/structure/B11902750.png)
